

Application Notes and Protocols: Statistical Analysis Plan for BMT CTN 1102

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMT-124110

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Introduction

The Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 trial was a multi-center, prospective, biologic assignment study designed to evaluate the relative benefits of reduced-intensity conditioning (RIC) allogeneic hematopoietic cell transplantation (alloHCT) compared to non-transplant therapies in older patients (50-75 years) with higher-risk myelodysplastic syndrome (MDS).[1][2][3] This document provides a detailed overview of the statistical analysis plan for this trial, aimed at researchers, scientists, and drug development professionals.

Experimental Protocols

Study Design

The BMT CTN 1102 study was an open-label, multicenter, biologic assignment trial.[3][4] Patients were biologically assigned to one of two arms based on the availability of a suitable human leukocyte antigen (HLA)-matched donor.[1][3]

- Arm 1 (Donor Arm): Patients with an available 8/8 HLA-matched related or unrelated donor were assigned to receive RIC alloHCT.[1][2] The transplant was expected to be performed within 6 months of enrollment.[5]
- Arm 2 (No Donor Arm): Patients for whom a matched donor was not identified within 90 days of initiating a search were assigned to receive non-transplant therapy, which could include

hypomethylating agents or best supportive care, at the discretion of the treating physician.[1]
[3][5]

Patient Population

Eligible participants were patients between 50 and 75 years of age with a diagnosis of de novo intermediate-2 or high-risk MDS according to the International Prognostic Scoring System (IPSS), with less than 20% marrow blasts.[2][6] Patients had to be considered suitable candidates for RIC alloHCT.[2]

Data Collection for Quality of Life (QOL)

Quality of life assessments were collected at baseline (enrollment) and at 6, 12, 18, 24, and 36 months post-consent.[3][6] The instruments used for this assessment were the Functional Assessment of Cancer Therapy – General (FACT-G), the SF-36, and the EQ-5D questionnaires.[7]

Data Presentation

The quantitative data and analytical approaches for the BMT CTN 1102 trial are summarized in the following tables.

Table 1: Study Objectives and Endpoints

Objective Type	Objective	Endpoint	Time Frame
Primary	To compare the overall survival (OS) probabilities between the two treatment arms.[1][2]	Overall Survival (OS)	3 years post-consent[1][2]
Secondary	To compare leukemia-free survival (LFS) between the arms.[1][2]	Leukemia-Free Survival (LFS)	3 years from enrollment[1]
To compare Quality of Life (QOL) measures between the arms.[1]	Patient-Reported Outcomes (PROs)	Up to 36 months[6][7]	
To compare the cost-effectiveness of the two treatment strategies.[1]	Cost-Effectiveness	3 years[1]	

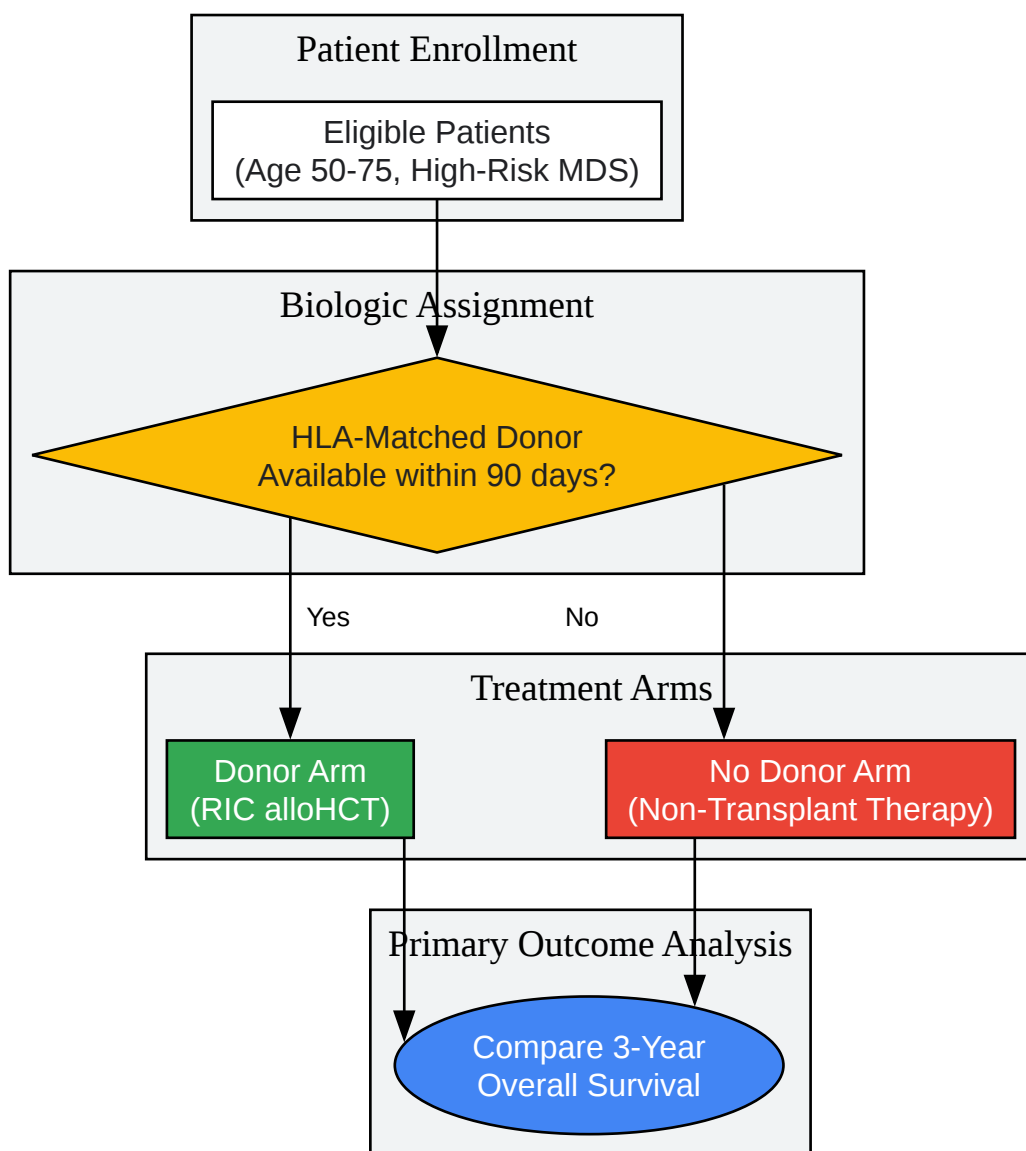
Table 2: Key Statistical Analysis Methods

Analysis	Method	Details
Primary Analysis	Intent-to-Treat (ITT)[1][2]	The primary analysis of overall survival was conducted on an intent-to-treat basis, including all enrolled subjects in their assigned arm.[1][5]
Adjusted Survival Estimates	To account for potential bias from the biologic assignment, the comparison of overall survival was adjusted for several covariates.[2][6] These included age, race/ethnicity, performance status, IPSS score, disease duration, and response to prior hypomethylating therapy.[6]	
Power Calculation	Sample Size	The trial was powered to detect a 15% difference in 3-year overall survival with at least 80% power.[1]
Secondary Analysis	Leukemia-Free Survival	LFS was defined as the time from patient consent to progression to acute myeloid leukemia (AML) or death from any cause.[6]
Quality of Life	Patient-reported outcome scores were compared between the study arms using an inverse probability weighted-independent estimating equation (IPW-IEE) model.[7]	

Table 3: Patient Eligibility Criteria

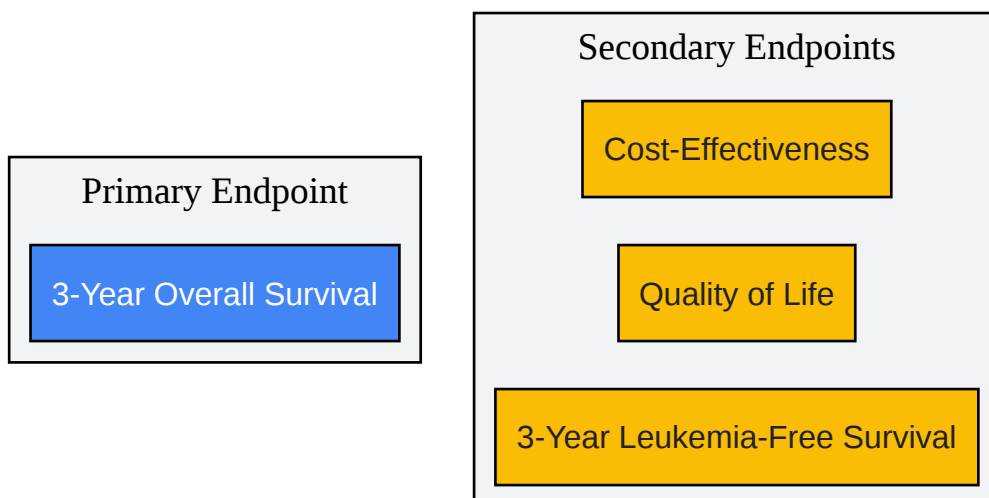
Inclusion Criteria	Exclusion Criteria
Age 50-75 years.[2][6]	Intent to use a myeloablative conditioning regimen.[6]
De novo MDS with IPSS Intermediate-2 or High-risk disease.[2][6]	Intent to proceed with a donor source not specified in the protocol (e.g., mismatched donor, cord blood).[6]
< 20% marrow blasts within 60 days of consent. [6]	
Considered a suitable candidate for RIC alloHCT.[2]	
Willingness to comply with treatment assignment.[2]	

Mandatory Visualizations



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Caption: BMT CTN 1102 Study Workflow.



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Caption: Primary and Secondary Endpoints Relationship.

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